molecular formula C19H24N2O4S2 B4584956 N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide

N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide

Cat. No. B4584956
M. Wt: 408.5 g/mol
InChI Key: IFYPVOMYHZGGLH-UHFFFAOYSA-N
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Description

Benzenesulfonamide compounds have been widely studied due to their potential pharmacological activities and applications in various fields, including medicinal chemistry and material science. Research often focuses on the synthesis of these compounds, analysis of their molecular structures, exploration of their chemical reactions and properties, and evaluation of their physical and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves stepwise reactions that include nucleophilic substitution, conjugate addition, and optimization of reaction conditions to improve yields and selectivity. For example, studies have demonstrated the synthesis of benzenesulfonamide compounds incorporating piperazine heterocycles and other functional groups through optimized synthetic pathways (Xiao et al., 2022; Harris & Padwa, 2002).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as X-ray crystallography, revealing details about molecular conformation, intermolecular interactions, and the impact of substituents on the overall structure (Mohamed-Ezzat et al., 2023; Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, including cycloadditions, conjugate additions, and nucleophilic substitutions, influenced by their functional groups and molecular structures. These reactions are critical for the synthesis of complex molecules with potential biological activities (Wang et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and the presence of specific substituents. These properties are essential for determining the compound's suitability for various applications (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. These properties are crucial for designing compounds with desired biological activities and chemical behaviors (Lolak et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Research demonstrates the stereoselective synthesis of 2,5,6-trisubstituted piperidines, utilizing an aza-Achmatowicz oxidation of a furyl benzenesulfonamide. This method leads to cis-substituted products, highlighting the compound's utility in synthesizing complex piperidine structures with specific stereochemistry (Harris & Padwa, 2002).
  • Flexible Synthesis Approach : Another study elaborates on a flexible synthesis approach towards trisubstituted piperidines and indolizidines, emphasizing the utility of a furyl-substituted benzenesulfonamide in achieving complex molecular architectures (Harris & Padwa, 2003).

Biological Evaluation and Potential Applications

  • Phospholipase A2 Inhibitors : A novel series of substituted benzenesulfonamides, including compounds structurally related to the one , showed potent inhibition of membrane-bound phospholipase A2. This suggests potential applications in treating conditions like myocardial infarction (Oinuma et al., 1991).
  • Carbonic Anhydrase Inhibitors : Studies have identified benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase IX, a target for cancer therapy. This indicates the compound's relevance in developing new anticancer agents (Abdelrahman et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-14-7-9-21(10-8-14)19(22)17-12-16(5-6-18(17)26-2)27(23,24)20-13-15-4-3-11-25-15/h3-6,11-12,14,20H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYPVOMYHZGGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-4-(methylsulfanyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
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N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
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N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
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N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
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N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
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N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide

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